Leucomycin A13 Leucomycin A13
Brand Name: Vulcanchem
CAS No.: 78897-52-6
VCID: VC0018742
InChI: InChI=1S/C41H69NO14/c1-10-11-13-18-31(46)54-39-27(5)52-33(23-41(39,6)49)55-36-26(4)53-40(35(48)34(36)42(7)8)56-37-28(19-20-43)21-24(2)29(44)17-15-12-14-16-25(3)51-32(47)22-30(45)38(37)50-9/h12,14-15,17,20,24-30,33-40,44-45,48-49H,10-11,13,16,18-19,21-23H2,1-9H3/b14-12+,17-15+/t24-,25-,26-,27+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1
SMILES: CCCCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C
Molecular Formula: C41H69NO14
Molecular Weight: 800.0 g/mol

Leucomycin A13

CAS No.: 78897-52-6

VCID: VC0018742

Molecular Formula: C41H69NO14

Molecular Weight: 800.0 g/mol

* For research use only. Not for human or veterinary use.

Leucomycin A13 - 78897-52-6

Description

Leucomycin A13, also known as kitasamycin A13, is a macrolide antibiotic isolated from Streptomyces kitasatoensis . It functions as a component of the leucomycin complex and is effective against various bacteria, including Bacillus subtilis, Staphylococcus aureus, and Micrococcus luteus . However, it shows less activity against Escherichia coli .

As an antibiotic, Leucomycin A13 inhibits bacterial growth by binding to ribosomes . It has a molecular formula of C41H69NO14 and a molecular weight of approximately 800 Da . Research indicates potential applications in anti-infection treatments and antibody-drug conjugates .

While the search results do not list similar chemical compounds, leucomycin is a complex of several closely related compounds . It is important to note that products like Leucomycin A13 are intended for laboratory research and not for administration to humans .

CAS No. 78897-52-6
Product Name Leucomycin A13
Molecular Formula C41H69NO14
Molecular Weight 800.0 g/mol
IUPAC Name [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] hexanoate
Standard InChI InChI=1S/C41H69NO14/c1-10-11-13-18-31(46)54-39-27(5)52-33(23-41(39,6)49)55-36-26(4)53-40(35(48)34(36)42(7)8)56-37-28(19-20-43)21-24(2)29(44)17-15-12-14-16-25(3)51-32(47)22-30(45)38(37)50-9/h12,14-15,17,20,24-30,33-40,44-45,48-49H,10-11,13,16,18-19,21-23H2,1-9H3/b14-12+,17-15+/t24-,25-,26-,27+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1
Standard InChIKey CUDHGRIZNLIHBG-TYBIZVFLSA-N
SMILES CCCCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C
Canonical SMILES CCCCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C
Appearance White solid
Reference Liquid chromatography of josamycin on poly(styrene-divinylbenzene). Paesen J. et al. Anal. Chem. 1995, 352, 797.
PubChem Compound 11954020
Last Modified Sep 17 2023

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